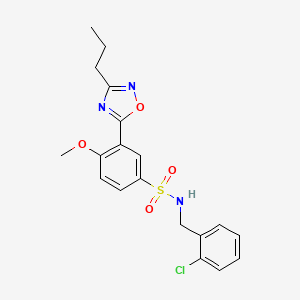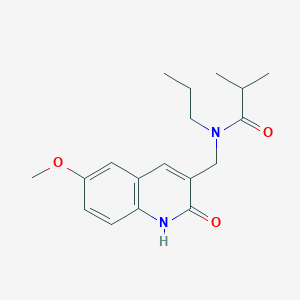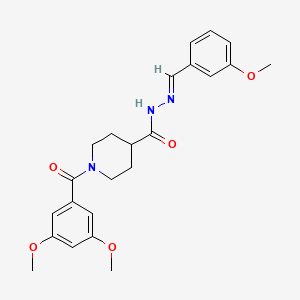
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide, also known as HM-3, is a novel compound that has attracted significant attention from the scientific community due to its potential applications in various fields. HM-3 is a small molecule inhibitor that targets the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms.
Wirkmechanismus
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide inhibits the activity of PARP enzymes by binding to the catalytic domain of PARP-1 and PARP-2. This prevents the enzymes from repairing DNA damage, leading to the accumulation of single-strand DNA breaks and ultimately cell death. In addition, PARP inhibition also leads to the activation of apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has been shown to have potent anti-tumor activity in preclinical studies. It has been demonstrated to induce DNA damage and cell death in cancer cells, while having minimal effects on normal cells. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases and stroke. It has been suggested that the neuroprotective effects of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide may be due to its ability to reduce inflammation and oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide is its specificity for PARP enzymes, which allows for targeted inhibition of DNA repair mechanisms in cancer cells. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide is its relatively low solubility in aqueous solutions, which can make it difficult to formulate for in vivo studies.
Zukünftige Richtungen
There are several future directions for the research and development of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide. One area of interest is the combination of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide with other cancer therapies, such as chemotherapy and radiation therapy, to enhance its anti-tumor effects. In addition, there is ongoing research into the use of PARP inhibitors such as N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide in other diseases, such as diabetes and cardiovascular disease. Finally, there is a need for further optimization of the pharmacokinetic properties of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide to improve its efficacy and safety in clinical settings.
Conclusion:
In conclusion, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide, or N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide, is a promising compound with potential applications in cancer treatment and neurodegenerative diseases. Its specificity for PARP enzymes and favorable pharmacokinetic profile make it an attractive candidate for further research and development. Ongoing studies will provide more insights into the mechanism of action and potential therapeutic benefits of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide.
Synthesemethoden
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide involves a series of chemical reactions that require specific reagents and conditions. The first step involves the condensation of 2-hydroxy-7-methylquinoline-3-carboxaldehyde with o-toluidine to form the corresponding imine. This intermediate is then reduced using sodium borohydride to yield N-(o-tolyl)-2-methylquinoline-3-amine. The final step involves the reaction of this compound with benzoyl chloride in the presence of triethylamine to produce N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide. The overall yield of this synthesis method is approximately 50%.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has been extensively studied for its potential applications in cancer treatment. PARP inhibitors such as N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide have been shown to be effective in targeting cancer cells that have defects in DNA repair mechanisms, such as those with mutations in BRCA1 or BRCA2 genes. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has also been investigated for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in stroke and other ischemic conditions.
Eigenschaften
IUPAC Name |
2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-12-13-20-15-21(25(29)27-23(20)14-17)16-28(24-11-7-5-9-19(24)3)26(30)22-10-6-4-8-18(22)2/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFRDVIWFZINPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-2-methyl-N-(2-methylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7710797.png)
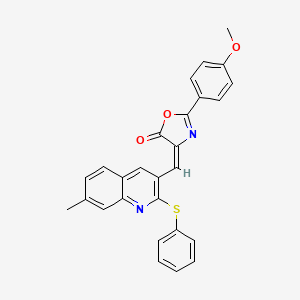
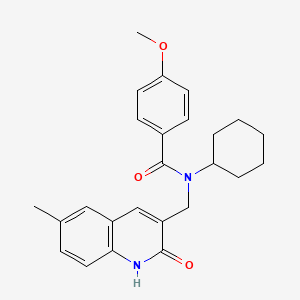
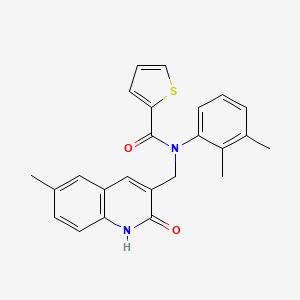
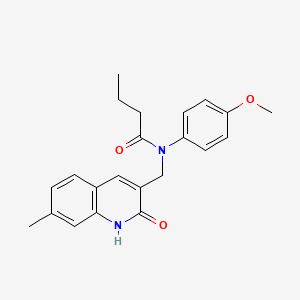
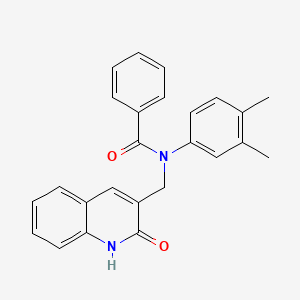

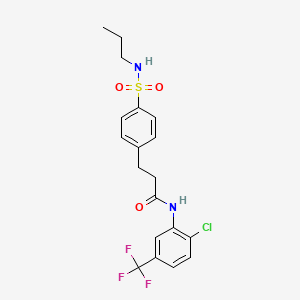

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7710852.png)
